3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine

Catalog No.
S11283620
CAS No.
M.F
C19H27F3N2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipip...

Product Name

3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine

IUPAC Name

3-methyl-1-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]piperidine

Molecular Formula

C19H27F3N2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H27F3N2/c1-15-5-4-10-24(13-15)17-8-11-23(12-9-17)14-16-6-2-3-7-18(16)19(20,21)22/h2-3,6-7,15,17H,4-5,8-14H2,1H3

InChI Key

TWIGODQZHWZWPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine is a synthetic organic compound characterized by its bipiperidine structure with a trifluoromethylbenzyl substituent. The molecular formula for this compound is C15H18F3N2C_{15}H_{18}F_3N_2, and its molecular weight is approximately 300.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry.

The chemical reactivity of 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine can be influenced by the functional groups present in its structure. The bipiperidine moiety can undergo various reactions typical of nitrogen-containing heterocycles, such as:

  • Alkylation: The nitrogen atoms in the bipiperidine can be alkylated using alkyl halides.
  • Acylation: Acids or acid chlorides can react with the nitrogen to form amides.
  • Reduction: The compound may be reduced at specific sites depending on the reaction conditions, potentially leading to derivatives with altered biological properties.

Preliminary studies indicate that compounds similar to 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine exhibit significant biological activities, particularly in neuropharmacology and as potential therapeutic agents for various conditions. The trifluoromethyl group is known to enhance receptor binding affinities and metabolic stability, which may contribute to improved efficacy in biological systems.

The synthesis of 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine typically involves multi-step organic synthesis techniques. A common synthetic route may include:

  • Formation of the bipiperidine core: This can be achieved through a condensation reaction between appropriate piperidine derivatives.
  • Introduction of the trifluoromethylbenzyl group: This step often involves electrophilic aromatic substitution or nucleophilic displacement reactions where the trifluoromethylbenzyl moiety is introduced onto the bipiperidine framework.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting neurological conditions.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships within similar chemical classes.

Interaction studies involving 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that compounds with similar structures may interact with neurotransmitter receptors, which could influence their pharmacological profiles. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine. Below are some notable examples:

Compound NameStructureUnique Features
1-[4-(Trifluoromethyl)benzyl]piperazineStructureContains piperazine instead of bipiperidine; used in neuropharmacology.
3-Methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridineStructurePyrazolo derivative; exhibits distinct activity due to its pyrazole ring.
N-(3,5-Bis(trifluoromethyl)benzyl)-7,9-dimethyl-n-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amineStructureIncorporates a tetrazole ring; shows different pharmacological properties.

The uniqueness of 3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine lies in its specific bipiperidine structure combined with the trifluoromethyl group, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

340.21263336 g/mol

Monoisotopic Mass

340.21263336 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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